molecular formula C9H14O3 B11962624 Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester CAS No. 27872-59-9

Acetic acid, 3-methyl-6-oxo-hex-2-enyl ester

Cat. No.: B11962624
CAS No.: 27872-59-9
M. Wt: 170.21 g/mol
InChI Key: RGAIVGKJOJFCTG-VMPITWQZSA-N
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Description

Acetic acid 3-methyl-6-oxo-hex-2-enyl ester: is an organic compound with the molecular formula C9H14O3 . It is an ester, which is a type of chemical compound derived from an acid (in this case, acetic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are commonly known for their pleasant fragrances and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-methyl-6-oxo-hex-2-enyl ester typically involves the esterification reaction between acetic acid and the corresponding alcohol, 3-methyl-6-oxo-hex-2-enol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion and remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of acetic acid 3-methyl-6-oxo-hex-2-enyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Acetic acid and 3-methyl-6-oxo-hex-2-enol.

    Reduction: 3-methyl-6-oxo-hex-2-enol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Chemistry: Acetic acid 3-methyl-6-oxo-hex-2-enyl ester is used as an intermediate in organic synthesis. It can be employed in the preparation of various complex molecules and as a starting material for the synthesis of other esters and alcohols .

Biology and Medicine: In biological research, esters like acetic acid 3-methyl-6-oxo-hex-2-enyl ester are studied for their potential roles in metabolic pathways and as potential therapeutic agents. They can be used in the development of drugs and as probes to study enzyme activities .

Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavorings. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products .

Mechanism of Action

The mechanism of action of acetic acid 3-methyl-6-oxo-hex-2-enyl ester involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis yields acetic acid and 3-methyl-6-oxo-hex-2-enol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the biological context in which the compound is used .

Properties

CAS No.

27872-59-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(E)-3-methyl-6-oxohex-2-enyl] acetate

InChI

InChI=1S/C9H14O3/c1-8(4-3-6-10)5-7-12-9(2)11/h5-6H,3-4,7H2,1-2H3/b8-5+

InChI Key

RGAIVGKJOJFCTG-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\COC(=O)C)/CCC=O

Canonical SMILES

CC(=CCOC(=O)C)CCC=O

Origin of Product

United States

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